(S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXNCGRUHMYCFX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146312 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233860-11-1 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced via a nitration reaction, where a pyridine derivative is treated with a nitrating agent such as nitric acid.
Attachment of the Tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Compounds with new functional groups replacing the nitro group.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Formula : C14H20N4O4
- Molecular Weight : 308.33 g/mol
The structure features a pyrrolidine ring substituted with a nitropyridine moiety, which contributes to its biological activity and reactivity in chemical transformations.
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that compounds similar to (S)-tert-butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate exhibit significant anticancer properties. The nitropyridine group is known to enhance the interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. For instance, derivatives of nitropyridines have been investigated for their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .
2. Neurological Disorders
Research has explored the use of pyrrolidine derivatives in treating neurological disorders such as Alzheimer's disease. The structural attributes of this compound may facilitate interactions with neurotransmitter systems, potentially offering neuroprotective effects. Studies focusing on the modulation of cholinergic pathways highlight the promise of such compounds in enhancing cognitive function .
Synthetic Methodologies
1. As a Building Block
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitutions and reductions, makes it a valuable building block for synthesizing more complex molecules. This versatility is particularly useful in the development of pharmaceuticals where multiple functional groups are required .
2. Catalysis
The compound's unique structure allows it to act as a catalyst or co-catalyst in several reactions. For example, its pyrrolidine ring can facilitate asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds in pharmaceutical applications . The presence of the nitro group can also influence reaction pathways, enhancing selectivity and yield.
Material Science Applications
1. Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer synthesis. Its functional groups can be utilized to modify polymer properties such as thermal stability and mechanical strength. Research indicates that incorporating such compounds into polymer matrices can enhance performance characteristics suitable for various industrial applications .
2. Nanotechnology
The compound's unique chemical properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify surface properties through functionalization allows for targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to nucleophilic sites on biomolecules.
Comparison with Similar Compounds
tert-Butyl N-[(3S)-1-(Pyrimidin-2-yl)Pyrrolidin-3-yl]Carbamate
tert-Butyl 2-Fluoro-6-(Pyrrolidin-1-yl)Pyridin-3-ylCarbamate (HB614)
- Molecular Formula : C₁₄H₂₀FN₃O₂ (MW: 281.33 g/mol) .
- Key Differences : Features a fluorine atom at the 2-position and a pyrrolidine substituent at the 6-position of the pyridine ring. Fluorine’s electronegativity improves metabolic stability and bioavailability compared to nitro groups.
- Applications : Suitable for PET imaging probes or fluorinated drug candidates .
(S)-tert-Butyl 1-(2-Fluoro-6-Nitrophenyl)Pyrrolidin-3-ylCarbamate (A837075)
- Molecular Formula : C₁₅H₁₉FN₃O₄ (MW: 325.34 g/mol) .
- Key Differences : Nitro and fluorine substituents on a phenyl ring instead of pyridine. The phenyl ring’s lower aromaticity reduces π-π stacking interactions compared to pyridine derivatives.
- Price : $374.00/1g, reflecting higher synthetic complexity .
(S)-tert-Butyl 1-(3-Fluorobenzoyl)Pyrrolidin-3-ylCarbamate
- Molecular Formula : C₁₆H₂₁FN₂O₃ (MW: 308.35 g/mol) .
- Key Differences : Replaces the nitropyridine with a 3-fluorobenzoyl group. The benzoyl moiety introduces ketone functionality, enabling conjugation reactions or serving as a protease inhibitor scaffold.
- Applications : Explored in CNS drug discovery due to benzoyl’s lipophilicity .
(S)-tert-Butyl 1-(Oxetan-3-yl)Pyrrolidin-3-ylCarbamate
- Molecular Formula : C₁₂H₂₂N₂O₃ (MW: 242.32 g/mol) .
- Key Differences : Oxetane replaces nitropyridine, introducing ring strain and polarity. Oxetanes improve aqueous solubility and reduce clearance rates in pharmacokinetics.
- Applications : Used in PROTACs (proteolysis-targeting chimeras) for enhanced protein degradation .
(R)-tert-Butyl 1-(3-Fluoro-2-Nitrophenyl)Pyrrolidine-3-ylCarbamate
- Molecular Formula : C₁₅H₂₀FN₃O₄ (MW: 325.34 g/mol) .
- Key Differences : R-configuration enantiomer with nitro and fluorine on a phenyl ring. Stereochemistry impacts target selectivity; R-isomers may exhibit divergent binding affinities in chiral environments.
- Applications : Investigated in asymmetric catalysis and enantioselective drug synthesis .
Comparative Data Table
Structural and Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas fluorine in HB614 improves metabolic stability .
- Heterocycle vs. Aromatic Rings : Pyridine/pyrimidine derivatives (target compound, HB614) favor π-stacking in enzyme active sites, while benzoyl/oxetane analogs (–9) prioritize solubility or conformational rigidity .
- Stereochemistry : The S-configuration in the target compound may optimize binding to chiral biological targets, whereas the R-isomer () could be inert or antagonistic in the same systems .
Biological Activity
(S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS No. 1233860-11-1) is a compound that has attracted attention in various fields of scientific research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Nitropyridine Moiety : A pyridine ring substituted with a nitro group at the 3-position, which may enhance biological activity.
- Tert-butyl Carbamate Group : This group influences the solubility and stability of the compound.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The nitropyridine moiety can interact with various enzymes, potentially modulating their activity.
- Cellular Pathway Modulation : The compound may alter cellular pathways by affecting the redox state or binding to nucleophilic sites on biomolecules.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer effects, although detailed investigations are still required.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays using cancer cell lines showed that this compound induces apoptosis in cancer cells, suggesting a possible role in cancer therapy.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study A | HeLa | 10 µM | Induction of apoptosis |
| Study B | MCF7 | 5 µM | Growth inhibition |
Case Study 1: Antiviral Activity
In a recent study focused on dengue virus (DENV), this compound was evaluated for its antiviral properties. The results indicated that the compound inhibits DENV replication in human primary monocyte-derived dendritic cells (MDDCs), highlighting its potential as a broad-spectrum antiviral agent.
Case Study 2: Selective Kinase Inhibition
Another investigation examined the selectivity of this compound as an inhibitor of AAK1 and GAK kinases. The findings suggested that the compound exhibits potent inhibition of these kinases, which are critical for viral entry and replication, thereby supporting its therapeutic potential in viral infections.
Discussion
The diverse biological activities associated with this compound underscore its potential as a lead compound for drug development. Its ability to interact with multiple biological targets suggests a multifaceted mechanism of action that could be exploited in various therapeutic contexts.
Q & A
Q. What are the established synthetic routes for (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Introduction of the nitro group to pyridine via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Step 2 : Pyrrolidine ring functionalization using tert-butyl carbamate as a protecting group. A chiral auxiliary or asymmetric catalysis (e.g., Evans oxazolidinone) ensures the (S)-configuration .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by chiral HPLC (e.g., Chiralpak IA column, isocratic elution with heptane/ethanol) to confirm enantiomeric excess (>97% ee) .
- Key Validation : ¹H/¹³C NMR for structural confirmation and X-ray crystallography (if crystals are obtainable) to resolve stereochemistry .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via:
- HPLC-UV (C18 column, 220 nm detection) to track impurity peaks.
- Mass Spectrometry (LC-MS) to identify degradation byproducts (e.g., nitro group reduction or carbamate hydrolysis) .
- Recommendation : Store in anhydrous, inert atmospheres (argon) at –20°C to minimize hydrolytic cleavage of the carbamate group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Systematic Solubility Profiling : Use a shake-flask method with saturated solutions in solvents (e.g., DMSO, THF, chloroform) at 25°C. Quantify solubility via gravimetric analysis or UV-Vis calibration curves.
- Computational Modeling : Apply Hansen Solubility Parameters (HSP) or COSMO-RS simulations to predict solvent compatibility, accounting for the nitro group’s polarity and tert-butyl group’s hydrophobicity .
- Note : Discrepancies may arise from residual moisture in solvents; use molecular sieves for anhydrous conditions .
Q. How does the stereochemistry at the pyrrolidine C3 position influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Experimental Design : Compare (S)- and (R)-enantiomers in Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Monitor reaction kinetics via in-situ ¹⁹F NMR (if fluorinated substrates are used) or HPLC.
- Mechanistic Insight : The (S)-configuration may sterically hinder transmetalation steps, reducing yields. DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) can model transition-state geometries to explain enantioselectivity .
- Validation : X-ray crystallography of Pd intermediates to confirm steric effects .
Q. What analytical methods are optimal for detecting trace impurities in this compound, and how are they quantified?
- Methodological Answer :
- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with electrospray ionization (ESI+) to detect impurities at ppm levels.
- NMR Relaxation Experiments : ¹H NMR with relaxation filters (e.g., T₁ρ) suppresses the main compound’s signals, enhancing impurity detection .
- Quantification : External calibration curves for known impurities (e.g., deprotected pyrrolidine derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
